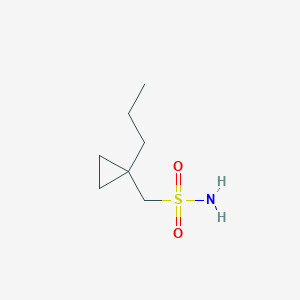
(1-Propylcyclopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Propylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S and a molecular weight of 177.26 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propylcyclopropyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. For example, methanesulfonyl chloride can react with 1-propylcyclopropylamine in the presence of a base such as pyridine to form the desired sulfonamide . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products .
化学反応の分析
Types of Reactions
(1-Propylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
(1-Propylcyclopropyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-Propylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
類似化合物との比較
Similar Compounds
Methanesulfonamide: CH₃SO₂NH₂
Sulfanilamide: C₆H₈N₂O₂S
Sulfamethoxazole: C₁₀H₁₁N₃O₃S
Uniqueness
(1-Propylcyclopropyl)methanesulfonamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound in the development of new pharmaceuticals and agrochemicals .
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
(1-propylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-7(4-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChIキー |
RKIDSJNTNPXFQE-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


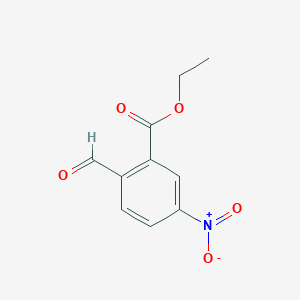


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
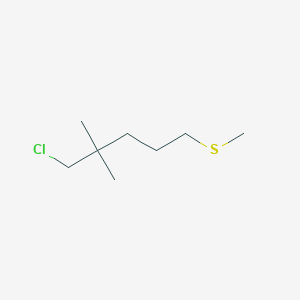
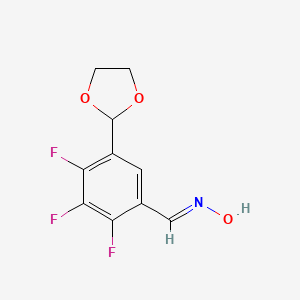

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
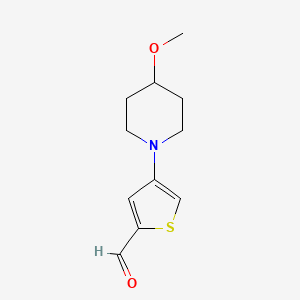

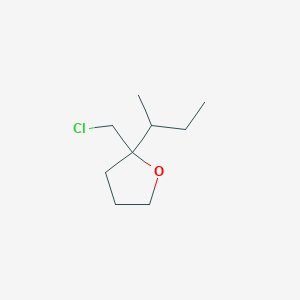
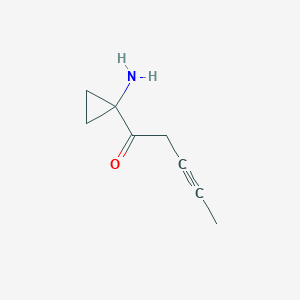
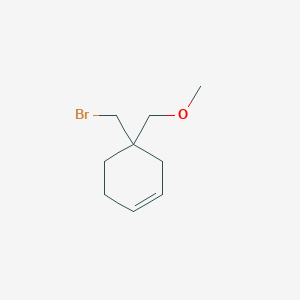
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
